molecular formula C20H16Br2IN3O2 B15012408 3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

Cat. No.: B15012408
M. Wt: 617.1 g/mol
InChI Key: JGNTUBGZYRYYCN-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, iodine, and pyrrole moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-dibromo-2-hydroxybenzaldehyde, which is then reacted with 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under specific conditions to form the desired hydrazide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzohydrazide
  • 4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide

Uniqueness

3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is unique due to its combination of bromine, iodine, and pyrrole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16Br2IN3O2

Molecular Weight

617.1 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H16Br2IN3O2/c1-11-7-13(12(2)26(11)16-5-3-15(23)4-6-16)10-24-25-20(28)17-8-14(21)9-18(22)19(17)27/h3-10,27H,1-2H3,(H,25,28)/b24-10+

InChI Key

JGNTUBGZYRYYCN-YSURURNPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.